8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride
CAS No.: 1160256-46-1
Cat. No.: VC2813968
Molecular Formula: C18H13Cl2NO
Molecular Weight: 330.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1160256-46-1 |
|---|---|
| Molecular Formula | C18H13Cl2NO |
| Molecular Weight | 330.2 g/mol |
| IUPAC Name | 8-chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride |
| Standard InChI | InChI=1S/C18H13Cl2NO/c1-10-6-7-12(11(2)8-10)16-9-14(18(20)22)13-4-3-5-15(19)17(13)21-16/h3-9H,1-2H3 |
| Standard InChI Key | SEUUGBNSIVXBNX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)C |
| Canonical SMILES | CC1=CC(=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)C |
Introduction
Chemical Identity and Structural Properties
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride is a substituted quinoline compound characterized by three key structural features: a chlorine atom at position 8 of the quinoline core, a 2,4-dimethylphenyl substituent at position 2, and a carbonyl chloride (acyl chloride) group at position 4. This specific arrangement contributes to its chemical reactivity and potential applications .
Basic Chemical Information
The compound possesses the following chemical identifiers and properties:
| Property | Information |
|---|---|
| CAS Number | 1160256-46-1 |
| Molecular Formula | C₁₈H₁₃Cl₂NO |
| Molecular Weight | 330.21 g/mol |
| IUPAC Name | 8-chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride |
| InChI | InChI=1S/C18H13Cl2NO/c1-10-6-7-12(11(2)8-10)16-9-14(18(20)22)13-4-3-5-15(19)17(13)21-16/h3-9H,1-2H3 |
| InChIKey | SEUUGBNSIVXBNX-UHFFFAOYSA-N |
| SMILES | CC1=CC(=C(C=C1)C2=NC3=C(C=CC=C3Cl)C(=C2)C(=O)Cl)C |
The structural arrangement of this compound, particularly the positioning of the chlorine atoms and the dimethylphenyl group, contributes significantly to its chemical behavior and reactivity profiles .
Synthesis and Preparation Methods
The preparation of 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride typically involves multiple synthetic steps, with careful control of reaction conditions to ensure proper substitution patterns and functional group transformations.
Synthetic Routes
The synthesis generally follows these key steps:
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Formation of the Quinoline Core: The basic quinoline structure can be synthesized through methods such as the Friedländer synthesis, which involves the condensation of o-aminobenzaldehyde derivatives with appropriate ketones .
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Introduction of the 2,4-Dimethylphenyl Group: The incorporation of the 2,4-dimethylphenyl group at position 2 can be achieved through cross-coupling reactions such as Suzuki or Stille coupling using appropriate catalysts like palladium compounds .
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Chlorination at Position 8: This is typically accomplished using chlorinating agents such as phosphorus pentachloride (PCl₅) or N-chlorosuccinimide (NCS) under controlled conditions.
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Formation of the Carbonyl Chloride Group: The final step involves converting a carboxylic acid precursor at position 4 to the acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂).
Chemical Reactivity and Reactions
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride exhibits characteristic reactivity patterns primarily determined by its functional groups, particularly the reactive carbonyl chloride moiety.
Types of Reactions
The compound undergoes several important reaction types:
Nucleophilic Substitution Reactions
The carbonyl chloride group at position 4 readily undergoes nucleophilic substitution reactions with various nucleophiles:
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With Amines: Forms amides (R-NH₂ → R-NH-CO-quinoline)
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With Alcohols: Forms esters (R-OH → R-O-CO-quinoline)
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With Thiols: Forms thioesters (R-SH → R-S-CO-quinoline)
Reduction Reactions
The carbonyl chloride group can be reduced to various functional groups depending on the reducing agent:
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With LiAlH₄: Complete reduction to primary alcohol
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With NaBH₄: Partial reduction to aldehyde under controlled conditions
Reaction Mechanisms
The reactivity of the carbonyl chloride group follows typical acyl substitution mechanisms, involving nucleophilic attack at the carbonyl carbon, formation of a tetrahedral intermediate, and departure of the chloride leaving group. The electron-withdrawing nature of the quinoline ring enhances the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack.
Applications in Research and Industry
Proteomics Research
8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride has found significant applications in proteomics research:
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Protein Labeling: The reactive acyl chloride group allows for covalent modification of proteins at nucleophilic sites such as lysine residues
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Affinity Probes: When coupled with appropriate linkers, it can be used to create chemical probes for protein isolation and characterization
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Structure-Function Studies: Modification of proteins with this compound can help elucidate structure-function relationships through selective labeling
Medicinal Chemistry
The compound serves as an important intermediate in medicinal chemistry, particularly in the development of potential therapeutic agents:
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Synthesis of Bioactive Compounds: It serves as a versatile building block for constructing more complex molecules with potential biological activities
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Drug Development: Derivatives of this compound are being investigated for various therapeutic applications, leveraging the biological activities often associated with quinoline scaffolds
Material Science Applications
Although less documented in the search results, quinoline derivatives similar to this compound have applications in material science:
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Fluorescent Materials: Modified quinolines can exhibit fluorescent properties useful in sensing and imaging applications
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Coordination Chemistry: The nitrogen in the quinoline ring can coordinate with metals, making these compounds useful in creating metal complexes with unique properties
Physical and Spectroscopic Properties
The physical and spectroscopic properties of 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride are important for its identification, characterization, and quality control in research and industrial settings.
Physical Properties
| Property | Value/Description |
|---|---|
| Physical State | Solid at room temperature |
| Color | Not specified in search results |
| Solubility | Likely soluble in organic solvents such as dichloromethane, chloroform, and DMSO; insoluble in water due to its hydrophobic nature |
| Stability | Moisture-sensitive due to the reactive acyl chloride group; should be stored under dry conditions |
| Melting Point | Not specified in search results |
Comparative Analysis with Related Compounds
Structural Analogs
Several structural analogs of 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride have been identified and studied:
| Compound | CAS Number | Key Structural Difference |
|---|---|---|
| 8-Chloro-2-(2,5-dimethylphenyl)quinoline-4-carbonyl chloride | 1160256-42-7 | Dimethyl groups at positions 2 and 5 on the phenyl ring |
| 8-Chloro-2-(3,4-dimethylphenyl)quinoline-4-carbonyl chloride | 1160256-38-1 | Dimethyl groups at positions 3 and 4 on the phenyl ring |
| 2-(2,4-Dimethylphenyl)quinoline-4-carbonyl chloride | 883526-18-9 | Lacks the chlorine at position 8 of the quinoline ring |
| 8-Chloro-2-(4-chlorophenyl)quinoline-4-carbonyl chloride | 124930-94-5 | Has a 4-chlorophenyl group instead of 2,4-dimethylphenyl |
These structural variations can significantly affect the compounds' reactivity, biological activity, and potential applications .
Structure-Property Relationships
The positioning of substituents on both the quinoline core and the phenyl ring significantly influences the properties of these compounds:
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Chlorine at Position 8: Enhances lipophilicity and may affect the electronic properties of the quinoline ring system
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Methyl Group Positions on Phenyl Ring: Influence steric effects and electron density, potentially affecting binding interactions with biological targets
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Presence vs. Absence of Chlorine at Position 8: May impact stability, reactivity, and biological activity profiles
Comparative Reactivity
The reactivity patterns of these structural analogs show both similarities and differences:
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Carbonyl Chloride Reactivity: All analogs share similar reactivity at the acyl chloride group, readily undergoing nucleophilic substitution reactions
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Electronic Effects: Different substitution patterns on the phenyl ring can modulate the electron density throughout the molecule, potentially affecting the reactivity of the carbonyl chloride group
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Steric Considerations: The position of methyl groups on the phenyl ring can create different steric environments, potentially influencing the accessibility of the reactive carbonyl chloride group
Future Research Directions
Based on the current understanding of 8-Chloro-2-(2,4-dimethylphenyl)quinoline-4-carbonyl chloride and related compounds, several promising research directions emerge:
Medicinal Chemistry Exploration
Further investigation into the biological activities of derivatives created from this compound could lead to potential therapeutic agents. Systematic modification of the basic structure, particularly through reactions at the carbonyl chloride position, could generate libraries of compounds with enhanced or selective biological activities.
Development of Chemical Probes
The reactive carbonyl chloride group makes this compound an excellent starting point for developing chemical probes for protein labeling and functional studies. Incorporating reporter groups or affinity tags through the acyl chloride could create valuable tools for proteomics research.
Material Science Applications
Exploration of quinoline derivatives based on this compound could lead to new materials with interesting optical, electronic, or coordination properties. The aromatic quinoline core combined with the phenyl substituent creates a rigid, extended π-system that could be exploited for various material applications.
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